4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride
Description
4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride is a complex organic compound featuring a benzene ring substituted with a methyl group and a pyrazole moiety
Properties
IUPAC Name |
4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-15(8-10-7-14-16(2)9-10)12-5-3-11(13)4-6-12;;/h3-7,9H,8,13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPGZKPVUGYZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile, in this case, the pyrazole moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of solvents, catalysts, and precise temperature control to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine typically involves a multi-step process, primarily through nucleophilic aromatic substitution (SNAr) reactions. This method allows for the introduction of the pyrazole moiety into the aromatic ring. The compound has a molecular formula of and a molecular weight of 289.20 g/mol .
Key Chemical Reactions:
- Oxidation: Can introduce oxygen-containing functional groups.
- Reduction: Can remove oxygen or add hydrogen.
- Substitution: Involves replacing one functional group with another.
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that are crucial in organic synthesis.
Biology
The biological activities of 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine have been investigated for potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating biochemical pathways that could lead to therapeutic effects .
Medicine
In medicinal chemistry, the compound is explored for its potential use in drug development. It is particularly relevant in designing new therapeutic agents aimed at treating various diseases due to its ability to inhibit certain enzymes or receptors.
Industrial Applications
This compound is also utilized in the production of advanced materials and as a catalyst in various chemical reactions within industrial settings. Its unique properties make it valuable for enhancing reaction efficiencies and product yields .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine in various applications:
- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
- Anticancer Properties: Research has shown that this compound can induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further investigation in cancer therapeutics .
- Synthesis of Novel Compounds: The compound has been used successfully as a building block in synthesizing novel pyrazole derivatives with enhanced biological activities, showcasing its versatility in organic synthesis .
Mechanism of Action
The mechanism of action of 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole moiety and is used in similar synthetic applications.
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine: Contains a similar benzene and pyrazole structure.
Uniqueness
4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both methyl and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine; dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzene ring substituted with a methyl group and a pyrazole moiety. The IUPAC name is 4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine; dihydrochloride, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4.2ClH |
| Molecular Weight | 271.23 g/mol |
| InChI Key | InChI=1S/C12H16N4.2ClH/c1... |
Synthesis Methods
The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) reactions. The general steps include:
- Preparation of the Aromatic Ring : Starting from an appropriate halogenated benzene derivative.
- Substitution Reaction : Introducing the pyrazole moiety through nucleophilic attack on the aromatic ring.
- Purification : Utilizing recrystallization or chromatography to obtain pure product.
Biological Activity
Research has indicated that 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine exhibits significant biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses antibacterial and antifungal properties. For instance, a study reported its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent .
Anticancer Properties
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Mechanistic studies indicate that it could induce apoptosis in specific cancer cell lines by modulating signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .
The biological activity of 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that affect cell function and behavior .
- Modulation of Gene Expression : There is evidence suggesting that it can alter the expression of genes associated with cell cycle regulation and apoptosis.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Study :
- Cancer Research :
- Inflammation Model :
Q & A
Q. What are the common synthetic routes for preparing 4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine; dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, starting with alkylation of the benzene-1,4-diamine core using a methylpyrazolylmethyl halide. Key steps include:
- N-Methylation : Introducing the methyl group via reductive amination or alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydrochloride Formation : Treating the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt . Optimization strategies include adjusting solvent polarity (e.g., methanol vs. THF), temperature (40–80°C), and stoichiometry of reagents to improve yields beyond 60% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm substitution patterns, with methylpyrazole protons appearing as singlets (δ 2.1–2.3 ppm) and aromatic protons as multiplet signals (δ 6.8–7.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities, while ESI-MS identifies the molecular ion [M+H]⁺ .
- X-ray Crystallography : Resolves dihydrochloride salt formation and hydrogen-bonding networks in the solid state .
Q. How is the preliminary biological activity of this compound assessed in vitro?
Initial screens focus on:
- Enzyme Inhibition Assays : Testing against kinases or receptors (e.g., EGFR) using fluorescence-based substrates .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
- Solubility and Stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) are used to assess pharmacokinetic viability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?
SAR analysis involves synthesizing derivatives with modifications to:
- Pyrazole Substituents : Replacing the 1-methyl group with ethyl or difluoromethyl groups to alter steric and electronic profiles .
- Benzene Core Modifications : Introducing electron-withdrawing groups (e.g., Cl) at the para position to enhance receptor binding . Biological data from analogs (e.g., 4-chloroaniline derivatives with antimicrobial activity) are compared to identify critical pharmacophores .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability or impurities. Solutions include:
- Dose-Response Repetition : Conducting triplicate assays across multiple cell lines to confirm IC₅₀ values .
- Impurity Profiling : Using HPLC-UV/Vis to quantify byproducts (e.g., unreacted starting materials) that may skew results .
- Target Validation : CRISPR knockouts or siRNA silencing to confirm on-target effects .
Q. How can advanced analytical methods improve purity assessment for this compound?
- Chiral HPLC : Separates enantiomers if asymmetric centers are present, using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- ICP-MS : Detects heavy metal contaminants (e.g., Pd from catalysis) at ppb levels .
- Thermogravimetric Analysis (TGA) : Quantifies residual solvents (e.g., DMF) in the dihydrochloride form .
Q. What experimental approaches evaluate the compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., hydrolyzed amines) .
- Lyophilization Trials : Test stability after freeze-drying and reconstitution in buffered solutions .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase active sites (e.g., JAK2), prioritizing poses with lowest ∆G values .
- MD Simulations : GROMACS-based 100-ns trajectories assess binding stability in solvated lipid bilayers .
- QSAR Models : Train regression models on analog datasets to predict logP, pIC₅₀, and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
